molecular formula C22H22FN3O2 B2867456 N-(2,6-dimethylphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide CAS No. 946266-57-5

N-(2,6-dimethylphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide

Cat. No.: B2867456
CAS No.: 946266-57-5
M. Wt: 379.435
InChI Key: IQTXEWBELOXIBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-Dimethylphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a synthetic small molecule characterized by a pyridazinone core substituted with a 4-fluorophenyl group at position 3 and a butanamide linker terminating in a 2,6-dimethylphenyl moiety. The molecule’s design incorporates lipophilic groups (dimethylphenyl, fluorophenyl) that may enhance membrane permeability, while the pyridazinone ring could contribute to hydrogen bonding or π-π stacking interactions in binding pockets .

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2/c1-15-5-3-6-16(2)22(15)24-20(27)7-4-14-26-21(28)13-12-19(25-26)17-8-10-18(23)11-9-17/h3,5-6,8-13H,4,7,14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTXEWBELOXIBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of this compound fall into two categories based on the provided evidence: benzylamine-derived pyridazinones and complex acetamido-tetrahydropyrimidine hybrids. Key comparisons are outlined below:

Table 1: Structural and Functional Comparisons

Compound Name / ID Core Structure Key Substituents Notable Features Reference
Target Compound Pyridazinone 4-Fluorophenyl, 2,6-dimethylphenyl Lipophilic substituents; potential for CNS penetration due to moderate logP. N/A
Compound 13b () Tetrahydropyrimidine 2,6-Bis(trifluoromethyl)benzylamine, 4-fluorophenyl Enhanced electron-withdrawing groups (CF₃) improve metabolic stability but reduce synthetic yield (17%). Likely higher selectivity for GPCRs due to steric bulk .
Compounds m, n, o () Tetrahydropyrimidine (2,6-Dimethylphenoxy)acetamido, hydroxy, diphenylhexane Stereochemical complexity (S/R configurations) and hydroxy groups may improve solubility. Diphenylhexane backbone suggests prolonged half-life but potential for off-target effects .

Key Findings:

Electron-Withdrawing vs. Lipophilic Groups :

  • The target compound’s 2,6-dimethylphenyl group prioritizes lipophilicity, which may favor blood-brain barrier penetration compared to Compound 13b’s trifluoromethyl groups. However, trifluoromethyl substituents (as in 13b) are associated with enhanced target affinity and metabolic stability due to reduced oxidative degradation .
  • The 4-fluorophenyl group in both the target compound and 13b suggests a shared strategy to modulate aromatic interactions in binding pockets.

Stereochemical Complexity: Compounds m, n, and o () exhibit stereochemical diversity (e.g., 2S,4S,5S vs. 2R,4R,5S configurations), which can drastically alter binding kinetics and selectivity.

The acetamido hybrids () likely require multi-step enantioselective synthesis, increasing production costs.

Pharmacokinetic Implications :

  • The diphenylhexane backbone in ’s compounds suggests extended half-life but may increase plasma protein binding, reducing free drug availability. The target compound’s shorter butanamide linker could favor rapid clearance, necessitating dose optimization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.